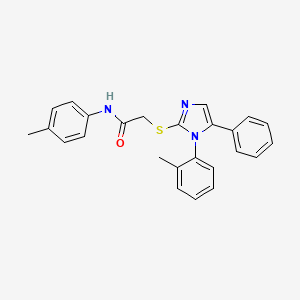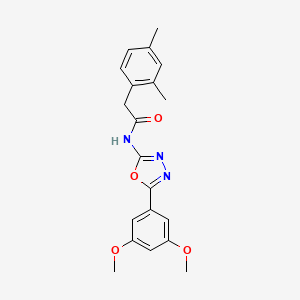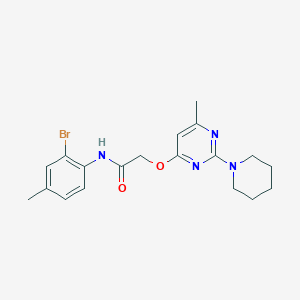
N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H23BrN4O2 and its molecular weight is 419.323. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A novel series of pyrimidine derivatives, synthesized through microwave-assisted techniques, demonstrated significant analgesic activity without ulcerogenic effects, highlighting the compound's potential in pain management research (Chaudhary et al., 2012). This synthesis method offers advantages such as rapid reaction rates, cleaner conditions, and higher yields, suggesting an efficient route for developing new therapeutic agents.
Antimicrobial and Antituberculosis Activity
Pyrimidine-incorporated Schiff base derivatives, evaluated for their antimicrobial and antituberculosis properties, showcased good activity levels. This suggests the compound's utility in addressing infectious diseases, with the potential for further development into effective treatments (Soni & Patel, 2017).
Coordination Complexes and Chemical Interactions
Research into the interaction of tautomeric amidines with specific precursors in the presence of potassium ferrocenyl(hexahydro)pyrimidoxides formed mixtures of pyrimidine and piperidone derivatives. These findings are crucial for understanding chemical behavior and for the synthesis of coordination complexes with potential applications in materials science and catalysis (Klimova et al., 2013).
Anti-inflammatory Applications
Another study synthesized a series of pyrimidine derivatives, demonstrating significant anti-inflammatory activity. This research paves the way for developing new anti-inflammatory agents, which could be crucial for treating various inflammatory disorders (Chaydhary et al., 2015).
Insecticidal Activity
Pyridine derivatives were investigated for their toxicity against the cowpea aphid, showing that certain compounds have insecticidal activity superior to standard insecticides. This suggests potential agricultural applications in pest management (Bakhite et al., 2014).
Anti-angiogenic and DNA Cleavage Studies
A series of novel piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by targeting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-13-6-7-16(15(20)10-13)22-17(25)12-26-18-11-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRINKSHLIQHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

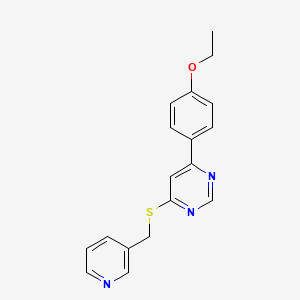
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)

![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
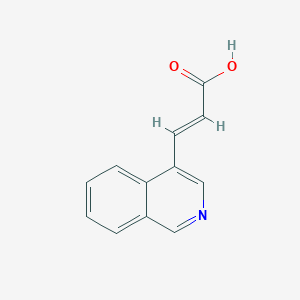
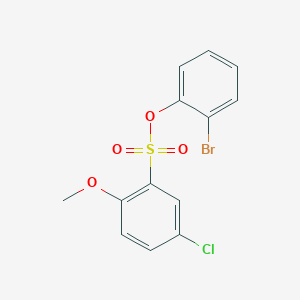
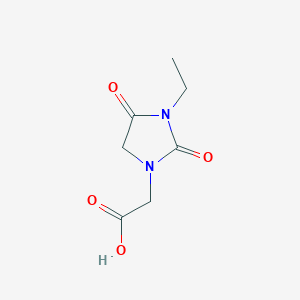
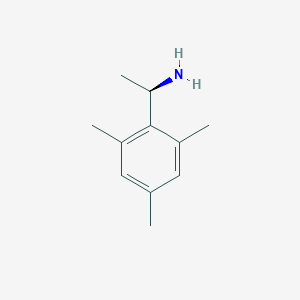
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
